molecular formula C8H18N2O B14549780 N-[3-(Dimethylamino)propyl]-N-methylacetamide CAS No. 61877-76-7

N-[3-(Dimethylamino)propyl]-N-methylacetamide

Cat. No.: B14549780
CAS No.: 61877-76-7
M. Wt: 158.24 g/mol
InChI Key: YYFXTUNVEIMPBU-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N-methylacetamide: is a versatile organic compound known for its applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group and a propyl chain attached to an acetamide moiety, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)propyl]-N-methylacetamide typically involves the reaction of N-dimethyl(propyl)amine with acetamide. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of the final product through distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-[3-(Dimethylamino)propyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-N-methylacetamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group provides pH responsiveness, allowing the compound to undergo conformational changes in response to pH variations. This property is particularly useful in drug delivery systems, where the compound can release therapeutic agents in a controlled manner .

Comparison with Similar Compounds

Uniqueness: N-[3-(Dimethylamino)propyl]-N-methylacetamide stands out due to its unique combination of pH responsiveness, hydrophilicity, and ability to form stable complexes with nucleic acids. These properties make it highly valuable in the fields of drug delivery, gene therapy, and responsive material synthesis .

Properties

CAS No.

61877-76-7

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-methylacetamide

InChI

InChI=1S/C8H18N2O/c1-8(11)10(4)7-5-6-9(2)3/h5-7H2,1-4H3

InChI Key

YYFXTUNVEIMPBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCCN(C)C

Origin of Product

United States

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